An In-depth Technical Guide to N-ethylhydroxylamine Hydrochloride
An In-depth Technical Guide to N-ethylhydroxylamine Hydrochloride
CAS Number: 42548-78-7
A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals
Introduction
N-ethylhydroxylamine hydrochloride is a versatile and reactive chemical compound with the CAS Number 42548-78-7.[1][2] As a hydrochloride salt of N-ethylhydroxylamine, it presents as a stable, water-soluble solid, making it a convenient reagent for a variety of applications in organic synthesis and pharmaceutical development.[3] This guide provides an in-depth exploration of its chemical properties, a detailed synthesis protocol, analytical characterization methods, key applications with a focus on its role as a reducing agent, and essential safety and handling procedures. The unique reactivity of the hydroxylamine functionality, coupled with the influence of the ethyl substituent, makes this compound a valuable tool for the discerning chemist.[1]
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-ethylhydroxylamine hydrochloride is fundamental to its effective and safe use in a laboratory setting.
| Property | Value | Source(s) |
| CAS Number | 42548-78-7 | [1][2] |
| Molecular Formula | C2H8ClNO | [1][2][4] |
| Molecular Weight | 97.54 g/mol | [1][2][4] |
| Appearance | White crystalline solid | [3] |
| Solubility | Soluble in water and ethanol; insoluble in non-polar solvents | [3] |
| Melting Point | Approximately 78-82°C | [3] |
| IUPAC Name | N-ethylhydroxylamine;hydrochloride | [1][4] |
| InChI Key | LTZZYVWUGIPISL-UHFFFAOYSA-N | [1][5] |
Synthesis of N-ethylhydroxylamine Hydrochloride
The synthesis of N-ethylhydroxylamine hydrochloride can be achieved through a multi-step process, a notable example of which has been detailed in patent literature. This method involves the protection of hydroxylamine, followed by ethylation and subsequent deprotection.
Synthetic Pathway Overview
Caption: Synthetic route to N-ethylhydroxylamine hydrochloride.
Detailed Experimental Protocol
This protocol is adapted from established patent literature and provides a robust method for the laboratory-scale synthesis of N-ethylhydroxylamine hydrochloride.[6][7][8]
Step 1: Protection of Hydroxylamine
-
In a reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve hydroxylamine hydrochloride (1 mole) in water.
-
Add a suitable base, such as sodium carbonate (1.25 moles), to the solution and stir until dissolved.[7][8]
-
Over a period of 30 minutes to 6 hours, add di-tert-butyl dicarbonate (2.0-2.2 equivalents) to the reaction mixture while maintaining the temperature between 10°C and 60°C.[6]
-
After the addition is complete, continue stirring until the reaction is complete (monitor by TLC).
-
Extract the aqueous mixture with an organic solvent, such as toluene.
-
Concentrate the organic phase under reduced pressure to yield N,O-bis(Boc)-hydroxylamine.[7][8]
Step 2: Ethylation of N,O-bis(Boc)-hydroxylamine
-
Dissolve the N,O-bis(Boc)-hydroxylamine from the previous step in a suitable solvent, such as dimethylformamide (DMF).
-
Add a base, for instance, potassium carbonate.
-
Add an ethylating agent, such as ethyl iodide or ethyl bromide, to the mixture.[7]
-
Maintain the reaction temperature between 25°C and 35°C for 30 minutes to 1 hour.[7]
-
Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent.
-
Concentrate the organic extracts under reduced pressure to obtain N-ethyl-N,O-bis(Boc)-hydroxylamine as an oil.[7]
Step 3: Deprotection to Yield N-ethylhydroxylamine Hydrochloride
-
Dissolve the N-ethyl-N,O-bis(Boc)-hydroxylamine in a suitable solvent like ethyl acetate.
-
Introduce anhydrous hydrochloric acid (gas or a solution in a compatible solvent) into the mixture. A significant excess of HCl (greater than 2 equivalents) is necessary for efficient cleavage.[6]
-
Stir the reaction at a temperature of 30°C to 40°C for 30 minutes to 3 hours.[7]
-
Remove the solvent under reduced pressure to yield the final product, N-ethylhydroxylamine hydrochloride.[7][8]
Analytical Characterization
Accurate characterization of N-ethylhydroxylamine hydrochloride is crucial for confirming its identity and purity. The primary analytical techniques employed are infrared (IR) spectroscopy and nuclear magnetic resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of N-ethylhydroxylamine hydrochloride provides valuable information about its functional groups.
Key IR Spectral Features:
-
O-H Stretch: A broad absorption band is typically observed in the region of 3400 cm⁻¹, characteristic of the hydroxyl group.
-
N-H Stretch: Bands corresponding to the N-H stretching vibrations of the protonated amine are also expected in the high-frequency region.
-
C-H Stretch: Absorptions due to the C-H stretching of the ethyl group will be present in the 2850-3000 cm⁻¹ range.
-
N-O Stretch: The N-O stretching vibration usually appears in the fingerprint region.
An authentic IR spectrum for N-ethylhydroxylamine hydrochloride is available from the NIST Chemistry WebBook, which can be used as a reference.[5][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, peer-reviewed NMR spectrum for N-ethylhydroxylamine hydrochloride is not readily found, the expected signals can be predicted based on its structure. Spectra for the analogous N-methylhydroxylamine hydrochloride can provide some guidance.[10][11][12][13]
Expected ¹H NMR Signals (in D₂O):
-
A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.
-
A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group, coupled to the methyl protons.
-
Protons on the nitrogen and oxygen atoms may be exchangeable with the deuterium in the solvent, potentially leading to their disappearance or broadening.
Expected ¹³C NMR Signals (in D₂O):
-
A signal for the methyl carbon (-CH₃) of the ethyl group.
-
A signal for the methylene carbon (-CH₂-) of the ethyl group.
Applications in Organic Synthesis
N-ethylhydroxylamine hydrochloride is a valuable reagent in organic synthesis, primarily utilized for its nucleophilic and reducing properties.[3]
Role as a Reducing Agent
A significant application of N-ethylhydroxylamine and its derivatives is the reduction of various functional groups, most notably the conversion of nitroarenes to N-arylhydroxylamines or anilines.[14][15] This transformation is of paramount importance in the synthesis of pharmaceuticals and other fine chemicals.
Caption: Reduction of a nitroarene to an N-arylhydroxylamine.
-
Preparation of the Free Base (Optional but often necessary): In a reaction flask, dissolve N-ethylhydroxylamine hydrochloride in a suitable solvent. Neutralize the hydrochloride salt by the careful addition of a base (e.g., sodium bicarbonate or a tertiary amine) to generate the free N-ethylhydroxylamine in situ.
-
Reaction Setup: In a separate flask, dissolve the nitroarene substrate in an appropriate solvent.
-
Reduction: Add the solution of N-ethylhydroxylamine (the free base) to the nitroarene solution. The reaction may require heating and an inert atmosphere, depending on the substrate's reactivity.
-
Monitoring: Track the progress of the reaction using a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, quench the reaction mixture, for example, by adding water. Extract the product into an organic solvent.
-
Purification: Wash the organic layer with brine, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by techniques such as column chromatography or recrystallization.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling N-ethylhydroxylamine hydrochloride.
-
Health Hazards: This compound is known to cause skin and serious eye irritation. It may also cause respiratory irritation.[4][16]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated area or a fume hood to avoid inhalation.
-
Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. Keep the container tightly closed.
-
First Aid:
-
In case of eye contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water and seek medical advice.
-
Conclusion
N-ethylhydroxylamine hydrochloride is a chemical compound with significant utility in the fields of organic synthesis and drug development. Its well-defined physicochemical properties, established synthetic route, and characteristic reactivity make it a valuable asset for chemists. A comprehensive understanding of its handling, applications, and analytical characterization, as outlined in this guide, is essential for its effective and safe utilization in research and development endeavors.
References
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NIST. (n.d.). Hydroxylamine, n-ethyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). N-Ethylhydroxylamine hydrochloride. Retrieved from [Link]
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CP Lab Safety. (n.d.). N-Ethylhydroxylamine hydrochloride, min 97%, 1 gram. Retrieved from [Link]
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NIST. (n.d.). Hydroxylamine, n-ethyl-, hydrochloride. In NIST Chemistry WebBook. Retrieved from [Link]
-
SpectraBase. (n.d.). N-Methylhydroxylamine hydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). N-methylhydroxylamine hydrochloride. Retrieved from [Link]
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Organic Syntheses. (n.d.). INTRAMOLECULAR 1,3-DIPOLAR CYCLOADDITION OF A NITRONE: HEXAHYDRO-1,3,3,6-TETRAMETHYL-2,1-BENZISOXAZOLINE. Retrieved from [Link]
- European Patent Office. (n.d.). EP0534347A2 - A method for the preparation of N-ethylhydroxylamine hydrochloride. Google Patents.
- Google Patents. (n.d.). US5166436A - Method for the preparation of N-ethylhydroxylamine hydrochloride.
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SpectraBase. (n.d.). N-Methylhydroxylamine hydrochloride - Optional[13C NMR] - Spectrum. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Highly selective and controllable synthesis of arylhydroxylamines by the reduction of nitroarenes with an electron-withdrawing group using a new nitroreductase BaNTR1. Retrieved from [Link]
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MDPI. (n.d.). Process Improvement for the Continuous Synthesis of N-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]
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Thieme. (n.d.). Reduction of Nitro Compounds to Amines, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines. Science of Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). HU209991B - Process for the preparation of n-ethyl-hydroxylamine hydrochloride.
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NIH. (2016, March 22). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]
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ChemBK. (2024, April 10). N-Ethylhydroxylamine Hydrochloride. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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